Sodium carbonate

Descripción

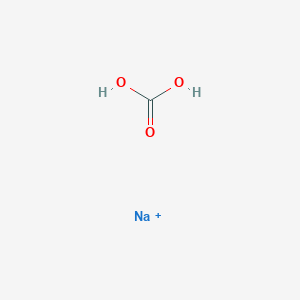

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Process Optimization Research

Innovations in Environmentally Friendly Production Methods

The chemical industry is actively pursuing novel, eco-friendly methods for synthesizing sodium carbonate. These efforts are primarily focused on adopting renewable energy sources, lowering carbon emissions, managing waste streams effectively, and leveraging natural resources more sustainably.

Biomass-Based Routes for this compound Synthesis

A significant strategy in reducing the carbon footprint of this compound production involves a transition in energy sources from fossil fuels to biomass. aet-biomass.comsolvay.com Rather than a direct synthesis route from biomass, current innovations focus on using biomass as a cleaner energy source to power the traditionally energy-intensive manufacturing processes.

Leading chemical companies have initiated projects to replace coal-fired boilers with alternatives that utilize renewable biomass, such as waste wood chips and agricultural residues like sunflower husks. aet-biomass.comsolvay.com For example, a project at a plant in Rheinberg, Germany, involves using locally sourced waste wood in a high-efficiency biomass boiler to generate steam and electricity for the production of soda ash and sodium bicarbonate. aet-biomass.com This specific initiative is projected to lower the plant's annual carbon footprint by 190,000 tonnes. aet-biomass.com Similarly, at a major European site in Devnya, Bulgaria, various renewable sources, including sunflower husk pellets, are being integrated to power production, aiming for a 20% reduction in energy-related emissions. solvay.com This circular economy approach not only cuts CO2 emissions but also provides a sustainable outlet for local waste products. aet-biomass.comsolvay.com

Research has also investigated the use of this compound itself as a pretreatment agent for various types of biomass, such as corn stover, switchgrass, and Miscanthus. researchgate.netnih.gov This mild alkaline pretreatment has been shown to be effective in removing a significant percentage of lignin (B12514952) (40-59%) while preserving most of the cellulose, which markedly enhances the yield of sugars like glucose and xylose after enzymatic hydrolysis. researchgate.netnih.gov

Low Carbon Footprint Processes and Waste Reduction Strategies

The high carbon footprint of traditional synthetic methods like the Solvay process, which can generate a ton of carbon dioxide for every ton of soda ash, has spurred the development of low-emission alternatives. acs.org A key focus is on process innovation to fundamentally change how this compound is manufactured.

One of the most promising developments is the new "e.Solvay" process, which is currently in the industrial piloting phase. solvay.comsolvay.com This method utilizes an electrochemical process powered by renewable energy instead of fossil fuels. solvay.com It is projected to achieve revolutionary improvements over the traditional Solvay process, including:

A 50% reduction in CO₂ emissions. solvay.comsolvay.com

A 20% decrease in the consumption of water and salt. solvay.comsolvay.com

A 30% reduction in limestone usage. solvay.comsolvay.com

The complete elimination of limestone residues. solvay.comsolvay.com

In addition to process reinvention, significant efforts are being made in waste reduction and resource recovery. niranchemical.com These strategies include:

Carbon Capture and Utilization (CCU): Implementing technologies to capture CO₂ emissions from the production process for reuse. niranchemical.comasiachmical.com Studies have explored using captured CO₂ from flue gas to produce sodium bicarbonate, showcasing a potential pathway for valorizing emissions. asiachmical.comdntb.gov.ua

By-product Valorization: Finding commercially viable applications for waste products, most notably the calcium chloride generated by the Solvay process, is a key area of research to promote a circular economy. niranchemical.comniir.org Advanced filtration technologies can process waste sludge, enabling the recovery of calcium chloride as a saleable liquid product. perlmutterideadevelopment.com

Waste Stream Management: Innovative approaches to manage liquid waste involve combining different effluent streams to recover sodium values and reduce the volume of wastewater sent to evaporation ponds by as much as 50%. google.com Advanced treatment technologies, including filtration and neutralization, can remove 95% of contaminants like ammonia (B1221849) and chlorides, allowing up to 80% of the treated water to be recycled back into the production process. scientists.uz

Emission Abatement in Mining: At facilities that use natural trona, technologies such as regenerative thermal oxidation (RTO) are being deployed to abate greenhouse gas emissions from mining operations, with expected reductions of up to 20% at a single site. solvay.comchemanager-online.com

| Strategy | Projected Environmental Benefit | Source(s) |

| e.Solvay Process | 50% less CO₂; 20% less water/salt; 30% less limestone; No limestone residue | solvay.comsolvay.comsolvay.com |

| Biomass Energy | Up to 190,000 tonnes/year CO₂ reduction at a single plant | aet-biomass.com |

| Regenerative Thermal Oxidation (RTO) | Up to 20% GHG reduction from trona mining operations | solvay.comchemanager-online.com |

| Advanced Water Treatment | 60% reduction in overall water consumption; 80% of treated water recycled | scientists.uz |

| By-product Valorization | Elimination of calcium chloride as a waste product | perlmutterideadevelopment.com |

Utilization of Natural Sources (Trona) for Sustainable Production

The extraction of this compound from naturally occurring trona ore is an inherently more sustainable production method compared to synthetic alternatives. etisoda.com Natural soda ash production consumes significantly less energy and water and generates substantially lower CO2 emissions and solid waste. etisoda.comwyoenergy.org The world's largest deposits of trona are located in the Green River Basin of Wyoming, USA, with reserves estimated to be sufficient for over 2,000 years at current extraction rates. wyoenergy.orgminedocs.com

Innovations in this sector focus on both extraction and processing technologies to enhance efficiency and further minimize environmental impact. etisoda.com A key advancement is the use of solution extraction technology , a patented method that involves injecting heated water into the underground ore body to dissolve the trona. etisoda.com The resulting brine is then brought to the surface for processing, which includes filtration to remove insolubles, crystallization, separation via centrifuge, and drying to produce the final soda ash powder. etisoda.com

Research is also directed at improving the refining process to reduce pollution. google.com One such development is a process to produce high-purity this compound monohydrate crystals directly from uncalcined trona ore. google.com This method involves contacting the ore with a saturated this compound solution at a high temperature (at least 117°C) to form a brine with anhydrous this compound crystals, which bypasses the traditional calcination step and its associated atmospheric pollutants. google.com To meet growing demand sustainably, major producers are expanding capacity at trona facilities while simultaneously deploying new emission-reduction technologies. chemanager-online.com

| Production Method | Key Advantage | Geographic Center |

| Natural (Trona) | Lower energy use, water consumption, and CO2 emissions compared to synthetic methods. | Green River, Wyoming (USA); Turkey |

| Synthetic (Solvay) | Can be located anywhere with access to salt and limestone. | Global |

Optimization of Existing Production Processes

Alongside the development of new synthetic routes, there is extensive research focused on optimizing the efficiency and environmental performance of long-established production methods like the Solvay and Hou's processes.

Solvay Process Modifications for Enhanced Efficiency

The Solvay process, while effective, is known for its high energy consumption and the generation of large quantities of calcium chloride as a by-product. niir.org Modifications aim to tackle these inefficiencies through technological and process control advancements.

A primary area of optimization is in the carbonation step, where carbon dioxide reacts with ammoniated brine to precipitate sodium bicarbonate. ijcea.orgresearchgate.net Research using high-performance computing and modeling has shown that the CO₂ absorption in the carbonating towers can be significantly increased—by more than 20%—by testing and implementing new virtual configurations, thereby improving yield and reducing energy consumption associated with CO₂ production. ulb.ac.be

Other studies have focused on applying the principles of the Solvay process to capture CO₂ from external sources, such as desalination reject brine. ijcea.org By optimizing parameters through response surface methodology, researchers determined the ideal conditions for maximizing CO₂ capture efficiency. researchgate.netijcea.org

| Parameter | Optimal Value | Outcome | Source(s) |

| Temperature | ~19 °C | 86% CO₂ capture efficiency | ijcea.orgresearchgate.netijcea.org |

| Gas Flow Rate | 1.54 L/min | 33% maximum sodium removal | ijcea.orgresearchgate.netijcea.org |

| Molar Ratio | 3.3 NH₃ : 1 NaCl | Feasibility for CO₂ capture from brine | ijcea.orgresearchgate.netijcea.org |

Furthermore, advanced filtration technologies are being integrated to improve the handling of waste streams. perlmutterideadevelopment.com The use of modern filter presses allows for the dewatering of waste sludge to produce a consistent, dry cake, which makes it possible to wash out impurities and recover the calcium chloride as a valuable product rather than disposing of it as waste. perlmutterideadevelopment.com

Hou's Process Improvements

Recent innovations have focused on further enhancing the efficiency of the carbonization and crystallization stages. patsnap.com A patented technology introduces a two-time carbonization, two-time crystallization external-cooling process . patsnap.comgoogle.com This modification allows for:

Prolonged residence time for reagents in the carbonization tower.

Improved carbonization conversion rate.

This improved process involves a sequence of pre-carbonization, primary crystallization and thickening, followed by a secondary crystallization and separation, creating a more efficient cycle. google.com Another patented advancement describes a "full circulation process" that integrates aspects of the Trona method with the combined chemical process to create a variety of subsidiary products, aiming for a closed-loop system with minimal waste. google.com These improvements continue to refine the process, boosting yield and solidifying its position as a more efficient alternative to the traditional Solvay method. markedbyteachers.com

Crystallization Control in this compound Production

High-Purity this compound Production Research

For specialized applications in industries such as pharmaceuticals, electronics, and scientific research, this compound of exceptionally high purity is required. cnchemist.comarchindustries.co.in This necessitates advanced purification techniques beyond standard industrial-grade production.

Purification Techniques for Specialized Applications

Standard production methods like the Solvay process yield this compound suitable for many industrial uses but may not meet the stringent purity requirements for applications like pharmaceuticals or the growth of low-background scintillation crystals. archindustries.co.inresearchgate.net To achieve higher purity levels, multi-step purification schemes involving recrystallization are employed. researchgate.net

One method for purifying impure this compound monohydrate involves digesting a slurry of the impure crystals in an aqueous solution that is already saturated with this compound monohydrate. google.com By agitating this slurry at a temperature below the transition point to the anhydrous form (e.g., 35°C to 108°C), purification is achieved without requiring pressure equipment or adding other solutes that could introduce new impurities. google.com The purified monohydrate crystals can then be separated and dehydrated to produce a dense, pure anhydrous soda ash. google.com

For producing ultra-high-purity this compound for sensitive physics experiments, a more complex purification scheme has been developed. This includes successive double recrystallization from a supersaturated water solution, followed by the synthesis of sodium formate, and subsequent crystallization from the melt. researchgate.net Recrystallization from a solution is an effective way to minimize extra chemical usage and external contamination. researchgate.net Another approach involves creating supersaturation by adding anhydrous this compound to a saturated brine solution under conditions that favor monohydrate formation. google.com The tendency of the anhydrous feed to convert to the monohydrate form causes it to dissolve, creating the supersaturation needed for the growth of purer monohydrate crystals. google.com

Impurity Removal Methodologies

The removal of specific impurities is a key focus of producing high-purity this compound. Common impurities originating from raw materials like trona ore can include silicates, organic compounds, chlorides, and sulfates. google.comgoogle.com

A notable method for removing water-soluble impurities, particularly silicates and foam-causing organics, involves treating the this compound solution with a magnesium compound. google.comgoogle.com The magnesium compound reacts with these impurities to form water-insoluble matter, which can then be physically removed (e.g., filtered), resulting in a purified solution ready for crystallization. google.com This treatment can be applied to solutions containing dissolved calcined trona or to reclaimed solids from waste ponds. google.com

For the removal of metallic ions, chemical precipitation is effective. The addition of sodium hydroxide (B78521) (NaOH) to a this compound solution can be used to precipitate calcium (Ca²⁺) and magnesium (Mg²⁺) ions as their respective hydroxides. researchgate.netgoogle.com In one study, adding sodium hydroxide solution reduced magnesium impurities by 95.2% and calcium by 45%. researchgate.net

Recrystallization is also a powerful technique for impurity removal. Research has shown that treating commercial lithium carbonate containing sulfate (B86663) (SO₄²⁻) impurities in a this compound solution can effectively remove the sulfate. mdpi.com The increase in temperature promotes the recrystallization of the carbonate, which aids in removing the adsorbed or doped sulfate ions. mdpi.com

| Impurity | Removal Method | Mechanism | Reference |

| Silicates | Treatment with a magnesium compound. | Formation of water-insoluble magnesium silicates, which are then separated from the solution. | google.comgoogle.com |

| Organic Foam-Causing Agents | Treatment with a magnesium compound. | Formation of insoluble matter that can be filtered out. | google.comgoogle.com |

| Calcium (Ca²⁺) | Addition of sodium hydroxide (NaOH). | Precipitation of insoluble calcium hydroxide (Ca(OH)₂). | researchgate.netgoogle.com |

| Magnesium (Mg²⁺) | Addition of sodium hydroxide (NaOH). | Precipitation of insoluble magnesium hydroxide (Mg(OH)₂). | researchgate.netgoogle.com |

| Sulfate (SO₄²⁻) | Recrystallization in a Na₂CO₃ solution. | Promotes recrystallization of the primary carbonate, leaving sulfate ions behind in the solution. | mdpi.com |

Environmental Applications and Remediation Research

Carbon Capture and Utilization (CCU) Technologies

Flue Gas Desulfurization (FGD) Applications

Sodium carbonate plays a significant role in flue gas desulfurization (FGD) systems, which are crucial for mitigating air pollution from industrial sources. tidjma.tnmachengineering.com In dry sorbent injection (DSI) systems, fine powders of sodium sorbents, such as trona (Na₂CO₃ • NaHCO₃ • 2H₂O) or sodium bicarbonate (NaHCO₃), are injected into hot flue gas ducts. georgia.gov These sorbents are calcined into porous this compound, which then reacts with acidic gases like sulfur dioxide (SO₂), sulfur trioxide (SO₃), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF). georgia.gov The resulting products, such as sodium sulfate (B86663) (Na₂SO₄), sodium chloride (NaCl), and sodium fluoride (NaF), are subsequently collected by particulate control devices like electrostatic precipitators (ESPs) or bag filters. georgia.gov

Dry injection of sodium sorbents offers advantages such as low capital cost and ease of operation. georgia.gov This technology can achieve up to 95% removal of SO₂ and nearly complete removal of SO₃, HCl, and HF. georgia.gov The effectiveness of SO₂ removal varies with the sorbent used; sodium bicarbonate generally exhibits higher efficiency than trona, particularly when over 70% SO₂ removal is required. georgia.gov

Integration with Industrial Emissions Control

This compound is integrated into broader industrial emissions control strategies, particularly for managing SOx and HCl. citepa.org It serves as a common solvent in wet scrubbers, where contaminated gas passes through a packed bed and downward-flowing solvent sprays. machengineering.com The pollutants are absorbed into the solvent droplets, and a mist eliminator captures any remaining droplets before the gas exits the scrubber. machengineering.com This method is vital for industrial manufacturing and wastewater treatment facilities to prevent pollutants from contaminating ambient air. machengineering.com

Wastewater Treatment Methodologies

This compound is extensively used in various wastewater treatment processes, contributing to the purification of water for safe disposal or reuse. palvifze.comtidjma.tn Its alkaline nature allows it to adjust pH levels, which is crucial for neutralizing acidic waste streams and enhancing the efficiency of other treatment steps. palvifze.comhumens.competronaftco.comtidjma.tn

This compound in Coagulation-Flocculation Processes

In coagulation-flocculation processes, this compound acts as a coagulant aid and pH adjuster, facilitating the removal of suspended solids and organic matter from wastewater. palvifze.comtidjma.tniwaponline.com For instance, in the treatment of oil-acidized wastewater, which often has a low pH, this compound can be added to slightly increase the pH and coagulate calcium ions to form insoluble calcium carbonate (CaCO₃). iwaponline.comresearchgate.net These fine calcium carbonate precipitates effectively absorb suspended solids. iwaponline.com

Research has shown that a novel formulation combining this compound (Na₂CO₃) with polyacrylamide (PAM) can form a CaCO₃ floc core, significantly improving PAM coagulation. iwaponline.comresearchgate.net For example, in oil-acidized wastewater, an optimal additive concentration of 400 mg L⁻¹ Na₂CO₃, followed by pH adjustment to 8.0 with NaOH, enhanced PAM flocculation, reducing sewage sludge to 25 mg L⁻¹ and residue oil to 34 mg L⁻¹. iwaponline.com

| Additive Combination | Optimal Na₂CO₃ Concentration (mg L⁻¹) | pH Adjustment (with NaOH) | Sewage Sludge Reduction (mg L⁻¹) | Residue Oil Reduction (mg L⁻¹) |

|---|---|---|---|---|

| Na₂CO₃ + PAM | 400 | To 8.0 | 25 | 34 |Heavy Metal Ion Removal

This compound is an effective precipitating agent for removing dissolved heavy metal ions from wastewater, including copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). palvifze.comalmawatech.comgoogle.comdeu.edu.trrsc.orgresearchgate.net This process, known as carbonate precipitation, converts soluble metal ions into sparingly soluble metal carbonates, which can then be removed by sedimentation or filtration. almawatech.comgoogle.com

Carbonate precipitation is often preferred over hydroxide (B78521) precipitation for certain metals like cadmium, lead, and nickel, as it can operate at a lower pH range (typically between 7 and 9) and often produces more easily filterable precipitates. deu.edu.trewprocess.com For example, studies on industrial wastewater containing Cu(II) and Zn(II) showed that using soda ash as a precipitating agent achieved over 90% removal efficiency at a pH between 8 and 10. researchgate.net Wastewater treatment with soda ash also resulted in a lower volume and larger product size of sludge, making drying steps less expensive. researchgate.net

In the removal of lead ions, this compound has demonstrated high efficiencies. Studies have shown that this compound can achieve lead removal efficiencies of 96.8% for actual wastewater and 95.7% for synthetic wastewater at pH 11. researchgate.neteemj.eu The effectiveness of lead removal generally increases with increasing pH and initial lead concentration. eemj.eu

| Heavy Metal Ion | Initial Concentration (ppm) | Na₂CO₃ Concentration (10% solution) | Reaction Time (min) | Removal Efficiency (%) | Final Concentration (ppm) |

|---|---|---|---|---|---|

| Cu²⁺ | 100 | Equivalent weight | 10 | 99.56 | 0.44 |

| Zn²⁺ | 100 | Equivalent weight | 10 | 99.65 | 0.35 |

| Mn²⁺ | 100 | Equivalent weight | 10 | 99.98 | 0.023 |Organic Pollutant and Phosphate Removal

This compound also contributes to the removal of organic pollutants and phosphates from wastewater. palvifze.comtidjma.tnrsc.org Its alkaline nature can facilitate the precipitation of organic pollutants. palvifze.com Furthermore, soda residue, a waste product from soda ash production, has been shown to purify wastewater by removing heavy metal ions, organic pollutants, and phosphates through mechanisms like precipitation, complexation, ion exchange, and adsorption. rsc.org this compound activation can significantly increase the functional groups and specific surface area of biochar, thereby enhancing its adsorption capacity for organic pollutants like dyes and antibiotics. mdpi.com

Treatment of Oilfield Produced Water for this compound Recovery

Oilfield produced water (PW) is a significant byproduct of oil and gas operations, often characterized by high salinity and the presence of pollutants such as heavy metals and petroleum. onepetro.orgportalabpg.org.br this compound is utilized in the treatment of produced water, not only for remediation but also for the potential recovery of valuable chemicals. onepetro.orgportalabpg.org.brmdpi.com

One application involves the precipitation of earth-alkaline metal ions, particularly calcium ions, from de-oiled produced water using this compound. portalabpg.org.brscirp.org This process leads to the formation of calcium carbonate (CaCO₃), which can be recovered as a salable product with purity up to 95.48%. scirp.org For instance, the addition of this compound to produced water from a sour oilfield in South Kuwait reduced calcium ion concentration from 11,300 ppm to 84 ppm. scirp.org

| Initial Calcium Ion Concentration (ppm) | Na₂CO₃ Addition (g/200mL PW) | Final Calcium Ion Concentration (ppm) | CaCO₃ Purity (%) |

|---|---|---|---|

| 11,300 | 3 | 4413 | - |

| 11,300 | - | 84 (after full precipitation) | Up to 95.48 |Furthermore, produced water, with its high salinity, can be a resource for this compound production itself through processes like the Solvay process. onepetro.orgportalabpg.org.br This involves pre-treatment to remove metals like calcium, magnesium, and iron, followed by evaporation to achieve the required brine concentration for the Solvay process. onepetro.org This approach offers environmental benefits by treating wastewater and potentially capturing CO₂, while also yielding a valuable commodity. onepetro.orgportalabpg.org.brportalabpg.org.br

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| this compound | 10340 |

| Calcium carbonate | 10112 |

| Sodium bicarbonate | 103407 |

| Sodium sulfate | 24437 |

| Sodium chloride | 5234 |

| Sodium fluoride | 5235 |

| Polyacrylamide (PAM) | 6861 |

| Sodium hydroxide | 14798 |

| Calcium hydroxide | 6093282 |

| Copper(II) | 104764 |

| Zinc(II) | 104765 |

| Manganese(II) | 104763 |

| Lead(II) | 104766 |

| Cadmium(II) | 104767 |

| Nickel(II) | 104768 |

| Sulfur dioxide | 1119 |

| Sulfur trioxide | 24508 |

| Hydrogen chloride | 313 |

| Hydrogen fluoride | 1406 |Electrochemical Processing of Wastewater Containing this compound

Electrochemical processing offers a promising approach for treating wastewater streams containing this compound, particularly those generated during the production of purified sodium bicarbonate. Such wastewater can contain substantial concentrations of both this compound and sodium bicarbonate, with reported levels around 23.5 g/l and 40.4 g/l, respectively solvay.comsolvay.com.

Research has demonstrated the efficacy of membrane electrolyzers with cation exchange membranes for processing this type of wastewater. The electrochemical treatment facilitates the conversion of this compound, and subsequently sodium bicarbonate, while simultaneously producing valuable sodium hydroxide (NaOH) solvay.comsolvay.com. Studies indicate that this compound is removed from the solution first, followed by sodium bicarbonate solvay.com.

Key findings from experimental studies highlight the influence of membrane current density on the process efficiency and energy consumption. For instance, a maximum sodium hydroxide concentration of 362 g/l has been achieved solvay.comsolvay.com. The current efficiency of the electrolysis process, calculated based on the change in sodium hydroxide concentration, is dependent on the membrane current density. The highest current efficiency, reaching 64.3%, was observed at a current density of 30 mA/cm² solvay.comsolvay.com. However, specific energy costs for producing sodium hydroxide tend to increase with higher current densities, with a minimum energy consumption reported at 2.2 kWh/kg solvay.comsolvay.com.

The rate of this compound concentration decrease in wastewater also varies with current density. At 30 mA/cm², the concentration decreased at a rate of 5.88 g/(l·h), while at 60 mA/cm², this rate increased to 10.68 g/(l·h) solvay.com. Complete removal of this compound from the solution was achieved after 4 hours at 30 mA/cm² and after 2.3 hours at 60 mA/cm² solvay.com.

Table 1: Electrochemical Processing Parameters and Outcomes

| Parameter | Value (at 30 mA/cm²) | Value (at 60 mA/cm²) | Source |

| Initial Na₂CO₃ Concentration | ~23.5 g/l | ~23.5 g/l | solvay.comsolvay.com |

| Initial NaHCO₃ Concentration | ~40.4 g/l | ~40.4 g/l | solvay.comsolvay.com |

| Max NaOH Concentration Achieved | 362 g/l | 362 g/l | solvay.comsolvay.com |

| Max Current Efficiency | 64.3% | (Lower than 30 mA/cm²) | solvay.comsolvay.com |

| Min Energy Consumption | 2.2 kWh/kg | (Higher than 30 mA/cm²) | solvay.comsolvay.com |

| Na₂CO₃ Removal Rate | 5.88 g/(l·h) | 10.68 g/(l·h) | solvay.com |

| Time for Complete Na₂CO₃ Removal | 4 hours | 2.3 hours | solvay.com |

This compound can also act as a supporting electrolyte in electrochemical oxidation processes (EOPs) for wastewater treatment, contributing to increased conductivity which can improve efficiency and reduce energy consumption solvay.comsolvairsolutions.com. However, bicarbonate ions (HCO₃⁻) and carbonate ions (CO₃²⁻) can scavenge hydroxyl radicals (•OH), which are key oxidizing species in some advanced oxidation processes, potentially affecting treatment kinetics, especially when treating low concentrations of organic pollutants solvay.com.

Soil Remediation and Stabilization Research

This compound finds applications in soil remediation and stabilization due to its alkaline properties and ability to interact with various soil components. It is used in environmental applications such as treating contaminated soil and neutralizing acidic water siebtechnik-tema.com.

In soil remediation, this compound has been investigated for its role in stabilizing heavy metals in contaminated soil rsc.org. Its alkalinity, coupled with a significant content of activated calcium ions and trace elements, allows it to adjust acidic soil and promote the decomposition of organic matter rsc.org.

For soil stabilization, this compound has been studied both independently and as an additive in soil-cement mixtures:

pH Modification and Compaction: Studies on laterite soil have shown that the addition of this compound increases the soil's pH value, from approximately 4.87 to 9.82 researchgate.net. Furthermore, it can influence compaction characteristics, with a peak in maximum dry density and water content observed when adding around 10% this compound by weight of soil researchgate.net.

Sealing Leaky Ponds: this compound has been effectively used as a sealant for leaky stock ponds, particularly in calcareous soils. The sodium cations replace calcium and magnesium on the exchange complex, leading to soil dispersion and clay colloid swelling, which seals soil pores arizona.edu. Additionally, carbonate anions combine with calcium and magnesium to form insoluble precipitates arizona.edu. Initial treatments drastically reduced seepage, with rates decreasing by 60% to 80% in the first year arizona.edu. However, the effectiveness gradually diminished over approximately three years as calcium and magnesium in runoff water replaced the applied sodium, suggesting the need for maintenance applications arizona.edu.

Interaction with Soil-Cement Mixtures: When used as an additive in soil-cement mixtures, this compound can accelerate the hardening process, with beneficial effects most noticeable after short curing periods trb.orgmdpi.com. Research indicates that adding 0.5% this compound to soil-cement mixes can lead to significant strength increases, with improvements of 16% at 7 and 28 days, and 33% at 120 days trb.org. In mixtures containing cement and fly ash, the addition of this compound (e.g., 0.5%) can result in even greater strength gains, with reported increases of 82% after 28 days and 95% after 120 days compared to soil-cement alone trb.org. However, long-term use of this compound can be detrimental to soil-cement and soil-cement-fly ash mixtures with low cement contents trb.orgmdpi.com.

Lead Contaminated Soil: In the context of lead-contaminated clayey sand, the addition of 10% this compound was found to reduce the hydraulic conductivity of the contaminated soil by approximately tenfold. While it adversely affected consolidation properties (compressibility and consolidation coefficients), it was recommended for enhanced isolating liners rather than load-bearing materials researchgate.net.

Waste Management and Circular Economy Approaches (Soda Residue)

The production of soda ash, particularly through the ammonia-soda method, generates a substantial amount of industrial waste known as "soda residue" (also referred to as ammonia-soda residue or ASR) rsc.orgscientists.uz. In China, annual soda residue emissions can exceed 10 million tons, and its large-scale open-air storage poses significant environmental pollution risks, including land occupation and contamination of surrounding environments due to its strong alkalinity and high salt content rsc.orgscientists.uz.

To mitigate these environmental impacts and promote a circular economy, various approaches are being explored for the valorization and reuse of soda residue:

Construction Materials: Soda ash manufacturing residues, particularly limestone residues, are being tested for use in producing specialized construction products, such as environmentally-friendly, non-flammable, lightweight, and geo-sourced insulating mineral foams solvay.com. This approach aims to reduce the amount of residue released into the environment and create value-added products solvay.com.

Fertilizers and Soil Enrichment: Inert solids from soda ash manufacturing can be utilized as components of fertilizers. These residues contain elements like calcium, sulfur, potassium, magnesium, and iron, which can enrich soils solvay.com. This provides a new value-creating application for industrial residues and contributes to sustainable agriculture solvay.com. Soda residue's alkaline nature and content of essential trace elements make it suitable for adjusting acidic soil and supplementing nutrients for crop growth rsc.org.

Flue Gas Treatment Residue Recycling: Innovative technologies are being developed to recover salt contained in flue gas treatment residues, often obtained after the use of sodium bicarbonate in air pollution control systems solvay.comsolvairsolutions.com. This involves transforming these residues into purified sodium brine, which can then be reused in the production of this compound solvay.comsolvairsolutions.com. This "virtuous local loop" transforms waste into alternative resources, preserving natural materials, reducing landfill waste, and preventing emissions solvay.comsolvairsolutions.com. The process typically involves dissolving the residue in water at a controlled pH, filtering to remove organic matter and heavy metals, and then reusing the purified brine solvairsolutions.com.

General Waste Processing Technologies: Comprehensive processing technologies for industrial waste from soda ash production aim to separate, treat, and reuse solid, liquid, and gaseous byproducts scientists.uz. These systems minimize harmful emissions and facilitate the recovery of valuable resources like sodium bicarbonate and gypsum from captured CO₂ and SOx emissions, contributing to a circular economy and reducing the ecological footprint of soda ash manufacturing scientists.uz.

Despite the promising applications, challenges such as high initial costs and technical integration barriers remain for widespread implementation of these circular economy approaches scientists.uz.

Material Science and Advanced Engineering Applications

Energy Storage Systems

Solid Electrolyte Interphase (SEI) Formation

The Solid Electrolyte Interphase (SEI) is a crucial layer that forms at the anode surface in alkali metal ion batteries that utilize liquid electrolytes. fishersci.be This layer is primarily composed of decomposition products from the electrolyte and is vital for battery performance, cycle life, and safety, as it protects the anode by inhibiting electron transfer while allowing ion transfer. fishersci.becohlife.org

In the context of sodium-ion batteries (NIBs), the SEI layer is often non-uniform. When carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), are used, the SEI in NIBs includes inorganic compounds like sodium carbonate (Na₂CO₃) and alkyl sodium carbonates (NaCO₃R). fishersci.becohlife.org While lithium carbonate (Li₂CO₃) and alkyl lithium carbonates (ROCO₂Li) are well-known components of SEI films in lithium-ion batteries, the understanding of SEI formation in sodium-ion systems is comparatively less developed. fishersci.becohlife.org This is partly due to notable differences between sodium and lithium, including increased sodium reactivity and higher solubility of degradation products, which means knowledge from lithium research does not directly translate to sodium systems. fishersci.be

Catalysis Research

This compound exhibits versatile roles in catalysis, acting both as a direct catalyst and as a promoter or component in catalytic systems.

This compound as a Catalyst or Promoter

This compound (Na₂CO₃) serves as an effective catalyst in various organic reactions. For instance, catalytic amounts of Na₂CO₃ can facilitate the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds. This reaction proceeds efficiently under solvent-free conditions, often referred to as the grindstone method, achieving excellent product yields within short reaction times (typically 1-5 minutes at 26ºC).

Beyond direct catalysis, this compound also functions as a promoter in several catalytic processes:

Biomass Gasification: In the catalytic gasification of rice straw over nickel catalysts supported on kieselguhr, the addition of this compound significantly enhances gas yield and reduces oil yield. This compound is believed to promote the liquefaction step, leading to increased oil formation, while the nickel catalyst further converts oil and char into gas products.

Table 1: Effect of this compound on Rice Straw Gasification

| Catalyst System | Gas Yield (wt%) | Oil Yield (wt%) | Carbonized Solid (wt%) |

| No catalyst | 28 | 26 | 46 |

| Na₂CO₃ only | - | 38 | 33 |

| Ni/kieselguhr + Na₂CO₃ | 53 | 10 | - |

CO₂ Hydrogenation: As a promoter, sodium (often introduced via this compound or hydroxide (B78521) during catalyst preparation) in Fe-Co-Cu-Al catalysts enhances CO₂ conversion and product selectivity for light hydrocarbons. The presence of sodium provides additional basic sites, which are crucial for CO₂ adsorption and can influence the subsequent hydrogenation of olefins to alkanes.

Catalyst Poisoning Prevention: this compound can prevent sulfur poisoning of catalysts. By adding Na₂CO₃ to both catalysts and samples, it efficiently sequesters sulfur dioxide (SO₂) to form sodium sulfate (B86663) (Na₂SO₄) and carbon dioxide (CO₂), thereby mitigating the detrimental effects of SO₂ on catalyst performance and extending catalyst life.

Support Materials for Catalytic Systems

Furthermore, this compound can be used in physical mixtures with commercially available zeolites, such as 4 Å molecular sieves, to create solid basic catalysts. For instance, a 1:4 mixture of Na₂CO₃ with 4 Å molecular sieves demonstrated optimal results in the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate.

Construction Materials and Geotechnical Applications

This compound is increasingly recognized for its beneficial contributions to construction materials, particularly in geotechnical applications involving composite fillers.

This compound in Cement-Bentonite Composite Fillers

Traditional composite fillers comprising cement and bentonite (B74815) (CF-CB) are widely used for backfilling cavities in the ground, such as those formed during pile extraction. However, these traditional fillers often present challenges, including water and material segregation (bleeding) and prolonged strength development times. To address these issues, a modified composite filler, known as CF-CBS, is developed by incorporating this compound (Na₂CO₃) into the cement-bentonite mixture. This inclusion aims to improve the filler's properties, ensuring reliable and rapid strength acquisition.

Typical compositions for effective CF-CBS, based on the total weight of the mixture, include 50-90% water, 1-10% bentonite, 10-40% cement, and 0.5-3% this compound. For optimal mixing and performance, bentonite, cement, and this compound are introduced sequentially into water with thorough stirring after each addition.

Impact on Strength Development and Bleeding Suppression

The incorporation of this compound significantly impacts the properties of cement-bentonite composite fillers, leading to suppressed bleeding and accelerated strength development.

The mechanisms underlying these improvements are multifaceted:

Bleeding Suppression: this compound dissolves in water and ionizes to produce sodium ions (Na⁺). These Na⁺ ions engage in an ion-exchange reaction with calcium ions (Ca²⁺) present in the interlayer cations of bentonite. This exchange enhances the bentonite's sodium-type properties, increasing its swelling capacity and thereby contributing to the suppression of bleeding.

Earlier Gelling and Strength Development: The carbonate ions (CO₃²⁻) released from this compound react with calcium ions (Ca²⁺) dissolved from cement or bentonite to produce calcium carbonate (CaCO₃). The formation of calcium carbonate accelerates the consumption of calcium hydroxide, which in turn promotes the cement hydration reaction. This accelerated hydration leads to earlier gelling of the cement and enhances its initial strength. Additionally, the earlier formation of ettringite is also a contributing factor to the accelerated gelling and strength development.

Increased Strength: Mixing this compound into cement-bentonite composite fillers results in an increase in both initial and long-term strength. For instance, studies on ordinary Portland cement (OPC) paste have shown that the addition of 1% this compound can lead to the highest early-age compressive strength (e.g., at 1 day). While this compound and sodium bicarbonate both accelerate the initial and final setting times of OPC paste, the impact on compressive strength can vary with content; higher concentrations (e.g., increasing Na₂CO₃ content or above 5% NaHCO₃) may lead to a decrease in compressive strength at later ages (e.g., 28 days).

Table 2: Qualitative Impact of this compound on Cement Paste Properties

| Property | Effect of Na₂CO₃ Addition |

| Initial Setting Time | Decreased |

| Final Setting Time | Decreased |

| Early-age Compressive Strength | Increased (content-dependent) |

| Later-age Compressive Strength | Decreased (with increasing content) |

| Bleeding | Suppressed |

Analytical Chemistry and Characterization Techniques

Spectroscopic Analysis of Sodium Carbonate

Spectroscopic methods are instrumental in identifying functional groups, determining molecular structures, and quantifying components within this compound samples, including its various hydrated forms.

Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful hyphenated technique used to analyze the thermal decomposition of this compound by simultaneously measuring mass loss and identifying evolved gases. In TG-MS analysis of this compound, heating a sample from room temperature to 700°C can reveal significant insights into its thermal stability and decomposition products. For instance, a study showed a total mass loss of 2.1%, with 1.8% attributed to water content. Water release was primarily observed around 100°C, while carbon dioxide (CO₂) was detected at approximately 100°C and 600°C. This indicates that most of the weight loss is due to the release of water, with CO₂ evolution also contributing at different temperature points jst.go.jpresearchgate.net. The decrease in weight of this compound samples dried at higher temperatures further confirms decomposition under elevated thermal conditions jst.go.jpresearchgate.net. TG-MS can also be used to observe the formation of this compound during the thermal degradation of other compounds, such as organic ligands wiley-vch.de.

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are often employed together to study the thermal behavior of this compound, including phase transitions, dehydration, and decomposition. This combined approach provides information on both mass changes (TG) and heat flow changes (DTA) as a function of temperature.

For this compound, especially its hydrated forms, DTA/TG analysis can reveal distinct thermal events. For example, in a study on mechanochemically activated this compound, samples exposed to a humid carbon dioxide atmosphere showed changes indicative of conversion to sodium bicarbonate (NaHCO₃) ceon.rsresearchgate.net. Initial moisture loss below 100°C was observed for samples analyzed immediately after activation, with a weight loss below 2.5% ceon.rs. After 3 hours of exposure to a controlled environment, due to the absorption of moisture and carbon dioxide, the decomposition temperature increased to approximately 120°C, with a weight loss of 7.55% for samples activated for 2 minutes and almost 13% for samples activated for 7 minutes ceon.rs. This suggests the formation of sodium bicarbonate, which decomposes at higher temperatures ceon.rs. The decomposition temperature of pure this compound is reported to be 851°C ceon.rs.

The thermal analysis of a commercial anhydrous this compound in air contact revealed two distinct mass loss steps: an 8.5% loss between 64-113°C and a 1.4% loss between 130-460°C, indicating the presence of hydrated forms ucv.ro. The melting process of this compound was observed to begin at 831.8°C, reaching a maximum at 843.6°C, and concluding at 852.0°C ucv.ro.

Table 1: Thermal Events in this compound Analysis

| Technique | Temperature Range (°C) | Event/Observation | Mass Loss (%) | Reference |

| TG-MS | ~100 | Water release, CO₂ release | 1.8% (water), 2.1% (total) | jst.go.jpresearchgate.net |

| TG-MS | ~600 | CO₂ release | - | jst.go.jpresearchgate.net |

| DTA/TG | <100 | Moisture loss | <2.5% | ceon.rs |

| DTA/TG | ~120 | Decomposition (Na₂CO₃ to NaHCO₃) | 7.55% (2 min activated) | ceon.rs |

| DTA/TG | 64-113 | Strongest mass fall (water loss from hydrate) | 8.5% | ucv.ro |

| DTA/TG | 130-460 | Second mass loss | 1.4% | ucv.ro |

| DTA/TG | 831.8-852.0 | Melting | - | ucv.ro |

| DTA/TG | 843.6 (max) | Melting peak | - | ucv.ro |

Fourier Transform Infrared (FTIR) spectroscopy is a versatile tool for the qualitative and quantitative analysis of this compound. It identifies the presence of carbonate ions and can distinguish between different forms of this compound, including anhydrous and hydrated states, and even differentiate it from other carbonate salts mdpi.com.

Characteristic absorption peaks for carbonate ions in this compound are typically observed in the mid-infrared region. Strong absorption bands for this compound are found at 6.90 µm (approximately 1449 cm⁻¹) and 11.35 µm (approximately 881 cm⁻¹), with weaker bands at 3.95 µm, 5.87 µm, 14.25 µm, and 14.40 µm arizona.edu. Specifically, the stretching vibration of carbonate ions in this compound is observed in the range of 1436-1440 cm⁻¹, and the out-of-plane vibration occurs around 873 cm⁻¹ researchgate.net. These peaks are robust and can be used for quantitative work spectroscopyonline.com.

An analytical methodology has been proposed for the quantitative analysis of this compound (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in solid mixtures using FTIR spectroscopy researchgate.netnih.govoptica.orgscribd.com. This method utilizes the characteristic peak of Na₂CO₃ at 1450 cm⁻¹ and NaHCO₃ at 1000 cm⁻¹ and 1923 cm⁻¹ researchgate.netnih.govoptica.org. Potassium ferricyanide (B76249) (K₃Fe(CN)₆) at 2117 cm⁻¹ can be used as an internal standard researchgate.netnih.govoptica.org. Spectral interference of NaHCO₃ on the Na₂CO₃ peak at 1450 cm⁻¹ can be corrected using an absorbance correction method researchgate.netnih.govoptica.org. The corrected absorbance is then applied with the constant ratio method to quantify Na₂CO₃, yielding satisfactory results with a relative standard deviation of less than 7% for simulated samples researchgate.netnih.govoptica.org. FTIR is also used in studies of alkali-activated materials to confirm the formation of strength-giving phases uri.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, offers unique insights into the local environment, structure, and dynamics of sodium-containing compounds, including this compound. Operando, in situ, and ex situ NMR techniques are increasingly employed to study complex systems where this compound might be present as a reaction product or a component.

Solid-state ²³Na NMR spectroscopy is particularly relevant for studying this compound. For instance, in the context of sodium-ion batteries, ²³Na MAS NMR spectra have revealed the presence of this compound (Na₂CO₃) as a degradation species within the solid electrolyte interphase (SEI) formed on hard carbon negative electrodes ki.siceric-eric.eursc.orgnih.govrsc.org. Researchers have used operando, in situ, and ex situ solid-state NMR, alongside other techniques, to understand sodium structures and dynamics ki.siceric-eric.eursc.orgrsc.org. It was found that Na₂CO₃ is embedded within the SEI layer ki.siceric-eric.eursc.org. Ex situ NMR measurements corroborated XPS findings regarding SEI composition, providing additional insights into electrolyte solvent contributions rsc.org.

²³Na NMR can distinguish between different sodium-containing phases. For example, in studies of glass-forming reactions between this compound and silica, ²³Na, ²⁹Si, and ¹³C magic-angle spinning (MAS) NMR spectroscopy were used to identify and quantify reaction products like crystalline sodium metasilicate (B1246114) (Na₂SiO₃) acs.org. Analysis of ²³Na quadrupolar coupling parameters helped identify early reaction products acs.org. A transient carbon-bearing phase, identified by ¹³C NMR as a NaCO₃⁻ complex loosely bound to bridging oxygens in the silicate (B1173343) network at the SiO₂ grain surface, was also observed acs.org.

Solid-state NMR has also been used to study various calcium carbonate phases and related compounds like sodium hydrogencarbonate, providing a basis for understanding carbonate structures nih.gov. In alkali-activated binders, ²³Na solid-state NMR has revealed variations in hydration layers and the formation of metal carbonates as a crucial step in carbon sequestration researchgate.net.

Diffraction Techniques

X-Ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and its various hydrates. This compound exists in several forms, including anhydrous this compound (natrite, Na₂CO₃), this compound monohydrate (thermonatrite, Na₂CO₃·H₂O), this compound heptahydrate (Na₂CO₃·7H₂O), and this compound decahydrate (B1171855) (natron, Na₂CO₃·10H₂O) doi.orgunibo.itugr.es. Trona (Na₃(CO₃)(HCO₃)·2H₂O) and nahcolite (NaHCO₃) are also related phases doi.orgunibo.itugr.es.

XRD measurements can detect the presence of these different phases in a sample. For instance, a commercial anhydrous this compound exposed to air was found to contain both anhydrous Na₂CO₃ and Na₂CO₃·H₂O phases ucv.roresearchgate.net. The diffraction angles, relative intensities, interplanar distances, and Miller indices for the main peaks of the hydrate (B1144303) Na₂CO₃·H₂O phase are well-documented ucv.ro. The lattice constants for anhydrous this compound have been reported, with a hexagonal structure (P6₃/mmc space group) and lattice parameters such as a = 5.273 Å and c = 6.471 Å aip.orgmaterialsproject.org.

XRD is crucial for monitoring phase transformations, such as the hydration of anhydrous this compound or the dehydration of its hydrates. For example, anhydrous this compound is hygroscopic and readily hydrates to form thermonatrite upon air contact ugr.essabanciuniv.edu. Heat treatment at 700°C can cause the monohydrate to lose its water, resulting in anhydrous this compound sabanciuniv.edu.

XRD analysis is also used to confirm the formation of this compound as a reaction product in various chemical processes. Studies on the decarbonization of eggshell, for instance, showed that the major XRD peaks matched well with this compound compounds, indicating the formation of a mixture of Na₂CO₃ and Na₂CO₃·H₂O researchgate.net. In alkali-activated slag studies, XRD, along with FTIR, confirms the formation of strength-giving phases uri.edu.

Table 2: Crystalline Phases of this compound and Hydrates Identified by XRD

| Compound Name | Formula | Common Name (if applicable) | Crystal System/Space Group | Reference |

| This compound | Na₂CO₃ | Natrite (anhydrous) | Hexagonal (P6₃/mmc) | doi.orgugr.esaip.orgmaterialsproject.org |

| This compound monohydrate | Na₂CO₃·H₂O | Thermonatrite | - | ucv.rodoi.orgugr.esresearchgate.net |

| This compound heptahydrate | Na₂CO₃·7H₂O | - | Orthorhombic (Pbca) | doi.orgugr.escapes.gov.br |

| This compound decahydrate | Na₂CO₃·10H₂O | Natron | - | doi.orgunibo.itugr.es |

| This compound hydrogen carbonate | Na₃(CO₃)(HCO₃)·2H₂O | Trona | - | doi.orgunibo.it |

| Sodium hydrogen carbonate | NaHCO₃ | Nahcolite | - | doi.orgunibo.it |

Chemical Kinetic Studies and Reaction Mechanism Elucidation

Decomposition Kinetics (e.g., Sodium Bicarbonate to this compound)

The thermal decomposition of sodium bicarbonate (NaHCO₃) to this compound (Na₂CO₃), water (H₂O), and carbon dioxide (CO₂) is a fundamental reaction with significant industrial relevance, particularly in the production of soda ash and as a raising agent in baking. pearson.comwikipedia.org This endothermic reaction can be represented as:

2 NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) pearson.com

Studies on the kinetics of this decomposition reveal that it can be described by a near-first-order reaction rate equation. researchgate.netacs.org The decomposition of NaHCO₃ commences at temperatures as low as 50 °C, with appreciable decomposition occurring above approximately 70 °C (343 K). stackexchange.comacs.org The reaction becomes quite rapid in the range of 120–130 °C (393–403 K). acs.org

Research utilizing non-isothermal thermogravimetric analysis (TGA) and differential thermal analysis (DTA) has been instrumental in characterizing the intrinsic kinetics of this process. akjournals.comresearchgate.net For instance, the thermal decomposition of NaHCO₃ powder with a mean particle size of 47 µm, heated at constant rates in flowing nitrogen, showed decomposition in the range of 360–450 K. researchgate.net The activation energy for the decomposition reaction has been reported to be approximately 20.5 kcal/mol (85.7 kJ/mol) in the temperature range of 225-350 °F (380-450 K), where the shrinking core model with chemical reaction as the rate-controlling step provides a good fit to the data. stackexchange.comresearchgate.net Another study found an activation energy of 141.3 kJ/mol, with the reaction order amounting to 1.145. researchgate.net

The influence of various parameters on the decomposition kinetics has also been investigated. Particle size in the range of 10-300 µm and heating rates of 6-18 °C/min were observed to have no effect on the reaction kinetics. akjournals.com Dilution of the sample or the use of different sample holder dimensions also did not alter the results. akjournals.com However, at temperatures above 440 K, the reaction follows contracting-cube kinetics with an activation energy of 32 kJ/mol. rsc.org Below 390 K, it follows first-order kinetics, with an activation energy of approximately 64 kJ/mol in nitrogen. rsc.org High partial pressures of carbon dioxide can increase the activation energy to about 130 kJ/mol. rsc.org

The decomposition process also influences the textural features of the resulting this compound. The porosity of the parent sodium hydrogen carbonate persists during calcination, producing a porous, spongy relic of the original material. acs.org This highly alkaline porous reactant is considered well-suited for the rapid sorption of acid gases. acs.org

Table 1: Activation Energies for Sodium Bicarbonate Decomposition

| Temperature Range (K) | Activation Energy (kJ/mol) | Reaction Model/Conditions | Source |

| 380-450 | 85.7 (20.5 kcal/mol) | Shrinking core model, chemical reaction controlled | stackexchange.comresearchgate.net |

| Not specified | 141.3 | Near-first-order, integral method | researchgate.net |

| > 440 | 32 | Contracting-cube kinetics | rsc.org |

| < 390 (in nitrogen) | ~64 | First-order kinetics | rsc.org |

| High CO₂ partial pressure | ~130 | Not specified | rsc.org |

Reaction Rate Studies in CO₂ Capture

This compound is recognized as a promising material for CO₂ capture from humid flue gas due to its low cost, abundance, reusability, and moderate operating temperatures. acs.orgsciencedaily.com However, the slow kinetics of CO₂ capture on unmodified Na₂CO₃ has historically limited its practical application. acs.orgnih.gov

Na₂CO₃(aq) + H₂O(l) + CO₂(g) → 2 NaHCO₃(aq) mtu.edu

Studies have investigated the factors influencing the rate of CO₂ absorption by this compound solutions. The efficiency of CO₂ capture can be affected by gas consumption and solution temperature. neliti.com An increase in the absorbent temperature from 79 to 85 °C can lead to a decrease in the maximum degree of carbonization of the solution. neliti.com Conversely, some studies suggest that increasing gas consumption can increase absorption efficiency and reaction rate. neliti.com Optimal CO₂ absorption in a 2% w/w this compound solution has been observed, balancing absorption rate and capacity. mtu.edu

The presence of water is crucial for effective CO₂ capture by this compound. Hydrated this compound powders with 30 wt% water have shown high CO₂ sorption capacity (282 mg/g within 60 minutes) and fast uptake (90% saturation within 16 minutes). nih.gov This is attributed to the formation of an alkaline solution from partial Na₂CO₃ dissolution, providing an excellent gas-liquid interface for CO₂ capture. nih.gov The suitable temperature range for CO₂ capture using hydrated this compound powders is typically 30–50 °C. nih.gov Higher temperatures can lead to excessive water evaporation, while lower temperatures may cause the formation of Na₂CO₃·7H₂O, both reducing CO₂ uptake. nih.gov

Efforts to improve the kinetics of CO₂ capture on this compound have focused on material modifications. For example, this compound-nanocarbon hybrid materials have demonstrated enhanced CO₂ capture capacities. sciencedaily.comeurekalert.org Hybrids prepared at carbonization temperatures near 913–943 K showed higher capacities, with NaCH-923 exhibiting a CO₂ capture capacity of 6.25 mmol/g. sciencedaily.comeurekalert.org This improvement is linked to a larger surface area and more uniform distribution of Na₂CO₃ on the nanocarbon surface, which reduces crystal agglomeration and leads to faster reaction rates. sciencedaily.comeurekalert.org

Table 2: CO₂ Capture Performance of this compound Materials

| Material Type | CO₂ Capture Capacity (mmol/g or mg/g) | Conditions | Key Findings | Source |

| Hydrated Na₂CO₃ powders (30 wt% water) | 282 mg/g (within 60 min) | 30 °C, 90% saturation within 16 min | Excellent gas-liquid interface, enhanced kinetics | nih.gov |

| Na₂CO₃-carbon nanocomposites | 5.2 mmol/g | Not specified | Carbon skeleton stabilizes Na₂CO₃, prevents agglomeration | sciencedaily.com |

| NaCH-923 (Na₂CO₃-nanocarbon hybrid) | 6.25 mmol/g | Humid conditions, carbonization temperature 923 K | Higher surface area, uniform distribution, faster rates | sciencedaily.comeurekalert.org |

Density Functional Theory (DFT) for Interaction Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems, particularly atoms, molecules, and condensed phases. In the context of this compound, DFT is employed to gain atomic-level insights into its structural, mechanistic, and energetic properties, particularly concerning its interactions with other molecules and its role in various processes.

For instance, DFT has been utilized to understand the slow kinetics of CO₂ capture on this compound. acs.orgnih.gov Studies have investigated the structural, mechanistic, and energetic properties of CO₂ capture on specific surfaces of Na₂CO₃, such as the (001) and (−402) facets. acs.orgnih.govacs.org DFT calculations have identified reaction pathways for co-adsorbed CO₂ and H₂O leading to bicarbonate formation on these surfaces, with activation energies of 0.40 eV and 0.34 eV, respectively. acs.orgnih.govacs.org These studies suggest that the Na₂CO₃ carbonation reaction is likely controlled by diffusion limitations rather than the kinetics of the surface reaction itself. acs.orgnih.govacs.org